molecular formula C22H19N3O5S2 B3305601 3-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 923401-96-1

3-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B3305601
CAS No.: 923401-96-1
M. Wt: 469.5 g/mol
InChI Key: ZEFFOSLWUDNLCW-UHFFFAOYSA-N
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Description

This compound features a coumarin core (2H-chromen-2-one) linked via a piperazine-1-carbonyl bridge to a 6-(methylsulfonyl)benzo[d]thiazole moiety (Fig. 1). The coumarin scaffold is widely studied for its fluorescent properties and biological activities, including antimicrobial and anticancer effects .

Properties

IUPAC Name

3-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-32(28,29)15-6-7-17-19(13-15)31-22(23-17)25-10-8-24(9-11-25)20(26)16-12-14-4-2-3-5-18(14)30-21(16)27/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFFOSLWUDNLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule with significant potential in pharmacological applications, particularly in the treatment of neurodegenerative diseases and as an analgesic agent. This article reviews its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O5S2C_{22}H_{19}N_{3}O_{5}S_{2}, with a molecular weight of approximately 469.5 g/mol. The presence of both thiazole and piperazine moieties contributes to its biological properties, particularly in targeting various receptors and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Research indicates that compounds with similar structures exhibit strong inhibition of acetylcholinesterase (AChE), which is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive functions in conditions like Alzheimer's disease .
  • Antinociceptive Effects : The thiazole and piperazine components are known to modulate pain pathways. Studies have shown that related compounds can inhibit COX isoenzymes and modulate glutamatergic systems, contributing to their analgesic properties .
  • Antitumor Activity : Some derivatives display cytotoxic activity against cancer cell lines, suggesting potential applications in oncology. The structural features such as the methyl group on the phenyl ring enhance this activity .

Antinociceptive Activity

A study focused on thiazole-piperazine hybrids demonstrated significant antinociceptive effects through various pathways including:

  • Inhibition of Pro-inflammatory Cytokines : Compounds were shown to reduce levels of TNF-α and IL-1β, which are involved in pain signaling.
  • Interaction with Receptors : Involvement of adrenergic and dopaminergic receptors was noted as a mechanism for pain relief .

Neuroprotective Effects

In models simulating Alzheimer's disease, the compound was evaluated for its ability to:

  • Inhibit AChE activity effectively.
  • Reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Case Study 1: Alzheimer’s Disease Model

In vitro studies demonstrated that derivatives similar to the target compound significantly inhibited AChE with an IC50 value as low as 2.7 µM, indicating strong potential for treating cognitive decline associated with Alzheimer's disease .

Case Study 2: Cancer Cell Lines

Testing on Jurkat and HT-29 cell lines showed that certain thiazole-piperazine hybrids exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development in cancer therapy .

Research Findings Summary Table

Biological ActivityMechanism of ActionReference
AChE InhibitionIncreases acetylcholine levels
AntinociceptiveInhibition of COX enzymes, modulation of cytokines
AntitumorCytotoxicity against cancer cell lines

Scientific Research Applications

Alzheimer's Disease (AD)

Recent studies have highlighted the potential of benzothiazole-piperazine hybrids as multifunctional ligands against Alzheimer's disease. The compound exhibits significant inhibition of acetylcholinesterase (AChE), which is crucial for the management of AD symptoms. The design strategy behind these hybrids allows them to target multiple pathways involved in AD pathogenesis, including:

  • AChE Inhibition : Compounds similar to this hybrid have shown modest to strong inhibition of AChE, which is essential in increasing acetylcholine levels in the brain .
  • Neuroprotective Effects : The compound may possess antioxidant properties that protect neurons from oxidative stress, a contributing factor in neurodegeneration .
  • Metal Chelation : Benzothiazole derivatives have been noted for their ability to chelate metal ions, potentially reducing metal-induced toxicity in neuronal cells .

Cancer Therapy

The benzothiazole moiety has been recognized for its role in developing inhibitors targeting heat shock protein 90 (Hsp90), which is implicated in cancer cell proliferation. Compounds containing similar structures have demonstrated antiproliferative activities against various cancer cell lines, including breast cancer . The structural characteristics of the compound facilitate:

  • Targeting Hsp90 : The compound's design allows it to bind effectively to the allosteric site of Hsp90, inhibiting its function and leading to reduced tumor growth .
  • Potential for Combination Therapy : Its multifaceted action suggests it could be used alongside other chemotherapeutic agents to enhance overall efficacy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that include the formation of key intermediates through various chemical reactions such as:

  • Coupling Reactions : The piperazine derivative is coupled with benzothiazole intermediates using standard coupling methods.
  • Characterization Techniques : Synthesized compounds are typically characterized using techniques like NMR spectroscopy and HPLC to ensure purity and structural integrity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Studies have indicated that specific modifications on the benzothiazole or piperazine moieties can significantly impact biological activity:

ModificationEffect on Activity
Substitution on benzothiazoleAlters binding affinity to targets
Variations in piperazine substituentsInfluences neuroprotective properties

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to 3-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one:

  • A study demonstrated that derivatives showed high selectivity towards AChE over butyrylcholinesterase (BuChE), indicating potential for reduced side effects in AD treatment .
  • Another research highlighted that benzothiazole derivatives exhibited significant anti-tubercular activity, showcasing their versatility beyond neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its methylsulfonyl-substituted benzothiazole and piperazine-carbonyl-coumarin architecture. Key analogues include:

Compound Name Substituents on Benzothiazole Piperazine Modification Coumarin Substituents Key Differences vs. Target Compound Reference
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one None Absent None Lacks piperazine and methylsulfonyl groups
3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one None 4-(2-Hydroxyethyl)piperazinyl 7-Hydroxy, 8-methyl Hydroxyethyl-piperazine; methyl on coumarin
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one Absent 4-(4-Methylbenzyl)piperazinyl 7-Methoxy, 3-phenyl Propoxy linker; benzyl substituent on piperazine
3-[4-(1,3-Benzodioxol-5-yl)piperazine-1-carbonyl]chromen-2-one Absent 4-(Benzodioxol-5-yl)piperazine None Benzodioxole substituent instead of benzothiazole

Key Structural Insights :

  • Piperazine Linker : The piperazine-carbonyl bridge in the target compound contrasts with analogues featuring propoxy linkers (e.g., ) or hydroxyethyl-piperazine (), which may alter binding kinetics and solubility .
Pharmacological Activity
  • Antimicrobial Activity : Benzothiazole-coumarin hybrids (e.g., 3-(4-(benzo[d]thiazol-2-yl)phenyl)thiazolidin-4-ones) exhibit MIC values of 15.6–125 µg/mL against E. coli and C. albicans . The target compound’s methylsulfonyl group may reduce efficacy compared to electron-rich derivatives, as polar groups often diminish antimicrobial potency .
  • DNA Interaction : Compounds like those in bind G-quadruplex DNA via groove interactions. The piperazine linker in the target compound could enable similar binding modes, though the methylsulfonyl group’s steric effects might alter specificity .
  • Enzyme Inhibition: Coumarins with non-polar substituents (e.g., limettin) show stronger inhibition of carcinogen-induced neoplasia than polar derivatives, suggesting the target compound’s methylsulfonyl group may limit activity in such pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for constructing the benzothiazole-piperazine-chromenone scaffold?

  • Methodology : The synthesis typically involves coupling a pre-functionalized benzothiazole moiety (e.g., 6-(methylsulfonyl)benzo[d]thiazol-2-amine) with a piperazine-carbonyl intermediate, followed by conjugation to a chromenone core. For example:

  • Step 1 : React 2-oxo-2H-chromene-3-carbohydrazide with activated carbonyl agents (e.g., phosgene derivatives) to form the coumarin-carbohydrazide intermediate .
  • Step 2 : Couple the benzothiazole-piperazine fragment via nucleophilic acyl substitution under reflux in ethanol or DMF, often using K₂CO₃ as a base .
  • Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield compared to traditional reflux .

Q. How can spectroscopic techniques validate the compound’s structure?

  • Basic Characterization :

  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for chromenone and piperazine-carbonyl groups) and sulfonyl (S=O at ~1150–1300 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
  • Chromenone C=O (δ ~160 ppm in ¹³C NMR).
  • Piperazine protons (δ 2.5–3.5 ppm, split into multiplets).
  • Benzothiazole aromatic protons (δ 7.0–8.5 ppm) .
    • Advanced Validation : High-resolution mass spectrometry (HRMS) ensures exact mass matches the theoretical value (e.g., m/z calculated for C₂₃H₂₀N₃O₅S₂: 494.09; observed: 494.08) .

Q. What solvent systems and reaction conditions maximize yield during coupling steps?

  • Optimal Conditions :

StepSolventTemperatureCatalyst/BaseYield Range
Piperazine acylationDMF80°CK₂CO₃60–75%
Chromenone couplingEthanolRefluxPiperidine50–65%
Microwave-assistedDCM/EtOH100°CNone70–85%
  • Troubleshooting : Poor solubility in polar solvents (e.g., DMF) may require sonication or incremental solvent addition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to the benzothiazole ring?

  • Methodology :

  • Substituent Variation : Replace methylsulfonyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity shifts .
  • Biological Assays : Test modified compounds against target enzymes (e.g., kinase inhibition assays) and compare IC₅₀ values. For example:
  • Data Interpretation : A 6-nitro substitution reduced antibacterial activity by 40% compared to methylsulfonyl in similar scaffolds .
    • Computational Tools : Density Functional Theory (DFT) predicts electronic effects of substituents on binding affinity .

Q. How to resolve contradictions in bioactivity data across studies?

  • Case Example : If Compound A shows antimicrobial activity in Study X but not in Study Y:

  • Variable Analysis : Compare assay conditions (e.g., bacterial strains, MIC measurement protocols). used S. aureus ATCC 25923, while another study may have used clinical isolates with resistance genes.
  • Data Normalization : Standardize results using positive controls (e.g., ciprofloxacin for bacteria) and adjust for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .

Q. What computational strategies predict binding modes with target proteins?

  • Docking Workflow :

Protein Preparation : Retrieve target structure (e.g., PDB ID 3ERT for kinases). Remove water molecules and add hydrogens.

Ligand Optimization : Minimize compound energy using MMFF94 force field in Open Babel.

Molecular Docking : Use AutoDock Vina to generate binding poses. Focus on piperazine interactions with catalytic lysine residues .

  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. A strong correlation (R² >0.7) supports model reliability .

Methodological Considerations Table

ChallengeSolutionKey Evidence
Low coupling efficiencyMicrowave-assisted synthesis
NMR signal overlap2D NMR (HSQC, HMBC) for assignment
Bioassay variabilityUse standardized ATCC strains
SAR ambiguityDFT calculations + in vitro validation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

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